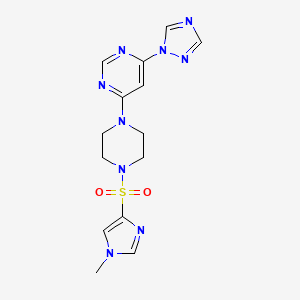

![molecular formula C7H9N3O B2670211 5,6,7,8-四氢-2H-吡啶并[3,2-c]吡啶-3-酮 CAS No. 1692264-27-9](/img/structure/B2670211.png)

5,6,7,8-四氢-2H-吡啶并[3,2-c]吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

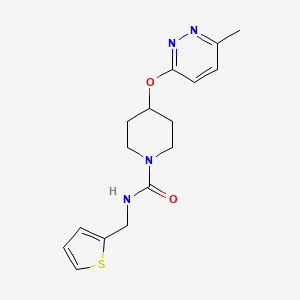

“5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” is an important pharmaceutical intermediate . This compound can be further synthetically modified to produce bioactive drug molecules . The bioactive molecules derived from this compound include those potentially used for the treatment of diseases of the central nervous system such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia, in combination with histamine H3 receptor .

Synthesis Analysis

The synthesis method of “5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” involves several steps . It starts with the reaction of N-R-3piperidone with a secondary amine to obtain enamine. This is followed by a nucleophilic substitution reaction between enamine and ethyl glyoxylate to obtain N-R-5, 6-dihydro-4H-furo [2, 3-c]pyridine-2-ketone and trans- (N-R-5-amine-1-group-2, 3-dihydro-1H-pyridine-4-subunit)-ethyl acetate. The reaction products are then reacted with hydrazine hydrate to form an aromatic ring directly to obtain N-R-5, 6, 7, 8-tetrahydro-2H-pyrido [3, 4-c]pyridazine-3-ketone (A-3). The substituent R is then removed to obtain the target compound .Molecular Structure Analysis

The molecular formula of “5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” is C7H9N3O . The molecular weight is 151.1676 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” include the reaction of N-R-3piperidone with a secondary amine to obtain enamine, a nucleophilic substitution reaction between enamine and ethyl glyoxylate, and a reaction with hydrazine hydrate to form an aromatic ring .Physical And Chemical Properties Analysis

The density of “5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one” is predicted to be 1.51±0.1 g/cm3 . The pKa value is predicted to be 10.99±0.20 .科学研究应用

电化学还原

对吡啶并-3-酮(包括 5,6,7,8-四氢衍生物)的电化学研究揭示了它们的还原行为的见解,这对于了解它们的化学性质和在有机合成和电化学传感器等各个领域的潜在应用至关重要。这些化合物的受控电位电还原突出了 4,5-双键的反应性和在特定条件下四氢衍生物的形成,为定制合成应用提供了途径(Hazard 等人,1990)。

抗结核活性

对吡啶并[2, 3-d]哒嗪衍生物的研究表明尝试合成具有潜在抗结核特性的化合物。尽管没有直接提到 5,6,7,8-四氢衍生物,但这些研究强调了人们对吡啶并嗪衍生物在制药应用(包括其在抗结核病方面的作用)方面更广泛的兴趣(Kakimoto 和 Tono-oka,1967)。

新型类别和衍生物的合成

一类新的吡啶并-3-酮衍生物的合成及其在创建稠合偶氮中的用途证明了这些化合物在有机合成中的多功能性。此类研究突出了 5,6,7,8-四氢衍生物作为中间体在生产具有各种应用(包括材料科学和药物开发)的新型有机化合物的潜力(Ibrahim 和 Behbehani,2014)。

金属配位和自组装

与吡啶并-3-酮的更广泛家族相关的 3,6-二(吡啶-2-基)吡啶并嗪的研究探索了它们与金属配位的 ability,形成网格状金属配合物。此特性对于开发具有催化、分子识别和材料化学潜在应用的分子组件和配位聚合物非常重要(Hoogenboom 等人,2006)。

抗炎活性

6-芳基-2,3,4,5-四氢-3-吡啶并嗪酮的抗炎活性展示了四氢吡啶并嗪酮衍生物的治疗潜力。此类化合物可能有助于开发新的抗炎药,突出了这种化学结构在药物化学中的重要性(Khan 和 Siddiqui,2000)。

属性

IUPAC Name |

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRCJNKOALAMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)

![8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2670130.png)

![(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine](/img/structure/B2670136.png)

![(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2670137.png)

![1-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2670141.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)

![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)

![ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2670151.png)